4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

Description

Chemical Structure and Properties

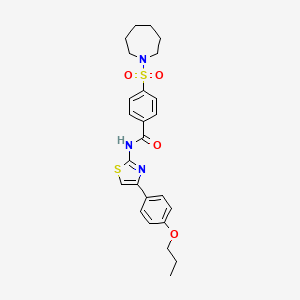

4-(Azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a seven-membered azepane ring attached via a sulfonyl group and a thiazole ring substituted with a 4-propoxyphenyl moiety. Its molecular formula is C₂₈H₂₉N₃O₄S₂, with a molecular weight of 533.7 g/mol . Key physicochemical properties include a high lipophilicity (XLogP3 = 5.7), moderate polar surface area (125 Ų), and seven rotatable bonds, suggesting flexibility in molecular interactions .

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S2/c1-2-17-32-21-11-7-19(8-12-21)23-18-33-25(26-23)27-24(29)20-9-13-22(14-10-20)34(30,31)28-15-5-3-4-6-16-28/h7-14,18H,2-6,15-17H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCWYTYCGHLIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Azepan ring : A seven-membered saturated ring containing nitrogen.

- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its biological activity.

- Benzamide group : A benzene ring attached to a carboxamide functional group.

The IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The proposed mechanisms include:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.

- Modulation of G Protein-Coupled Receptors (GPCRs) : Its thiazole component may interact with GPCRs, affecting downstream signaling cascades that regulate various physiological processes .

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated:

- Cell Proliferation Inhibition : The compound effectively reduced the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has also highlighted its anti-inflammatory properties:

- Cytokine Inhibition : The compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a role in managing inflammatory diseases.

Case Studies

Several case studies have explored the compound's efficacy in preclinical models:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.

- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours. Mechanistic studies indicated involvement of the p53 pathway.

-

Inflammatory Disease Model :

- Objective : To assess anti-inflammatory effects in a murine model of rheumatoid arthritis.

- Findings : Administration resulted in a significant decrease in joint swelling and inflammatory markers compared to control groups.

Data Table: Summary of Biological Activities

Scientific Research Applications

Overview

4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a complex organic compound with significant potential in various scientific fields. Its unique structural features, including an azepane ring, sulfonamide group, and thiazole moiety, contribute to its diverse biological activities and applications in medicinal chemistry, pharmacology, and material science.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The mechanism often involves:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interacting with receptors that influence tumor growth and immune response.

A study demonstrated that related compounds could inhibit cancer cell growth by enhancing T-cell activity in the tumor microenvironment, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens. The structural components are believed to facilitate interactions with bacterial enzymes or membranes, leading to bactericidal effects.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition and receptor modulation | |

| Antimicrobial | Interaction with bacterial targets |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzamide Core : Achieved through reactions between 4-aminobenzamide and sulfonyl chlorides.

- Introduction of Functional Groups : Using nucleophilic substitution reactions to incorporate thiazole derivatives.

These synthetic pathways are critical for optimizing yield and purity while allowing for structural modifications that could enhance biological activity .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Azepane ring, sulfonamide group, thiazole moiety | Potential anticancer and antimicrobial |

| Related Thiazole Derivative | Lacks azepane ring but retains thiazole | Antimicrobial properties |

| Benzamide Analog | Contains benzamide core without thiazole | Anti-inflammatory activity |

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Substituents

Key Observations :

- Thiazole Substituent Effects: Replacing the 4-propoxyphenyl group with 4-phenoxyphenyl (as in ) increases aromaticity but reduces alkyl chain flexibility.

- Sulfonyl Group Modifications: Substituting azepane with methylaniline () reduces ring size (7-membered → 6-membered), affecting conformational stability and hydrogen-bonding capacity. Piperidine-based sulfonamides (e.g., compound 2D216 in ) show retained adenosine affinity despite structural differences.

Physicochemical and Pharmacokinetic Profiles

Insights :

- The azepane sulfonyl group contributes to higher lipophilicity compared to piperidine-based analogues, which may enhance membrane permeability but reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the thiazole-2-amine derivative and the sulfonyl chloride precursor. Key steps include:

- Sulfonylation : Reacting the azepane moiety with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in DMF) at 0–5°C for 2–4 hours .

- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated benzoyl chloride to the thiazole-2-amine intermediate. Solvents like dichloromethane or THF are preferred, with reaction times of 12–24 hours at room temperature .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product. Yields are highly dependent on temperature control and stoichiometric ratios of reagents .

Q. What key functional groups influence the compound’s reactivity and biological activity?

- Methodological Answer : Critical functional groups include:

- Thiazole Ring : Participates in π-π stacking and hydrogen bonding with biological targets (e.g., enzymes). Its electron-rich nature facilitates interactions with aromatic residues in proteins .

- Sulfonamide Group : Enhances solubility and modulates enzyme inhibition (e.g., carbonic anhydrase) via coordination with metal ions in active sites .

- Azepane Ring : Provides conformational flexibility, improving binding to hydrophobic pockets in target proteins .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., thiazole proton signals at δ 7.2–7.8 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 441.6 for CHNOS) .

- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers identify and validate the compound’s biological targets?

- Methodological Answer :

- Target Prediction : Use computational tools like molecular docking (AutoDock Vina) or pharmacophore modeling to screen potential targets (e.g., kinases, carbonic anhydrases) .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., K values) for candidate proteins .

- Enzyme Inhibition Assays : Test activity against purified enzymes (e.g., COX-2 or HDACs) using fluorogenic substrates .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the azepane ring with piperidine or morpholine to assess flexibility impacts on binding .

- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide moiety to enhance metabolic stability .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine and compare IC values in cytotoxicity assays .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Solubility Correction : Account for DMSO concentration effects (e.g., >0.1% may artifactually inhibit targets) by using controls .

- Orthogonal Validation : Confirm apoptosis induction via both flow cytometry (Annexin V) and caspase-3/7 luminescence assays .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Assays : Assess intestinal permeability with apparent permeability (P) coefficients .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) .

Q. How can structural modifications improve the compound’s selectivity for specific enzymes?

- Methodological Answer :

- Crystal Structure Analysis : Resolve co-crystal structures with target enzymes (e.g., COX-2) to identify key binding residues .

- Fragment-Based Design : Introduce small fragments (e.g., -SONH) to occupy subpockets and reduce off-target interactions .

- Proteomic Profiling : Use affinity pull-down assays with SILAC labeling to identify off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.